The synthesis of 5-acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride can be achieved through various methods, typically involving multi-step organic reactions. One common approach includes:
Recent advancements in continuous flow synthesis have shown promise for producing tryptamine derivatives efficiently, allowing for better control over reaction conditions and improved yields .
The molecular formula of 5-acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride is . The compound features a complex structure that can be represented in various notations:
CC(=O)N(C)C(C1=C2C(=C(C=C1)N(C)C(=O)OCC)C(=C2)C(=O)O)C(=O)Cl
InChI=1S/C17H23ClN2O3/c1-11(2)19(3)10-9-15-14(12(4)18-10)13(5)16(20)17(21)22/h9-10,12H,1-8H2, (H,21,22)(H,18,19)(H,20)/b12-9+
The structure exhibits a tryptamine backbone with additional functional groups that modify its pharmacological activity.
5-acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride can undergo several chemical reactions:
These reactions are crucial for understanding the metabolic pathways and potential therapeutic applications of the compound.
The mechanism of action for 5-acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride primarily involves its interaction with serotonin receptors in the central nervous system. Upon administration:
Data from studies indicate that these interactions can lead to both psychoactive effects and physiological changes.
The physical and chemical properties of 5-acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride include:
These properties are essential for handling and storage considerations in laboratory settings.
5-acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride has potential applications in scientific research:
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0